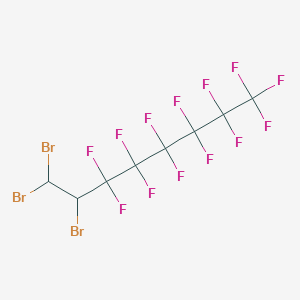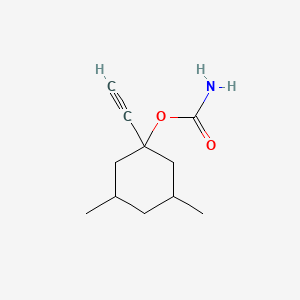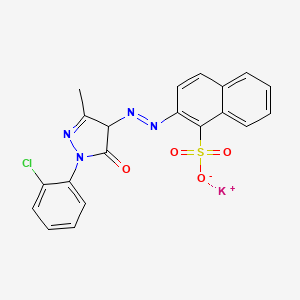
7,8,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane: is a chemical compound with the molecular formula C8H2Br3F13 . It is a halogenated alkane, characterized by the presence of multiple bromine and fluorine atoms. This compound is known for its unique properties, which make it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane typically involves the bromination and fluorination of octane derivatives. The process can be summarized as follows:
Bromination: The initial step involves the bromination of an octane derivative using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as cobalt trifluoride (CoF3) or antimony pentafluoride (SbF5).
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination and fluorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
7,8,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form various functional groups, such as carboxylic acids or ketones, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of hydroxylated or aminated derivatives.
Reduction: Formation of de-brominated alkanes.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Applications De Recherche Scientifique
7,8,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated and brominated compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying halogenated compound interactions with biological systems.
Medicine: Explored for its potential use in drug development, particularly in the design of halogenated pharmaceuticals with enhanced bioavailability and stability.
Mécanisme D'action
The mechanism of action of 7,8,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The bromine and fluorine atoms enhance the compound’s ability to interact with various biological and chemical systems, leading to its unique properties and effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,2-Tribromo-1-(perfluoro-n-hexyl)ethane
- 2,4,6-Tribromophenol
- 1,3,5-Tribromobenzene
Comparison
Compared to similar compounds, 7,8,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane is unique due to its high degree of fluorination and bromination, which imparts distinct chemical and physical properties. These properties include increased thermal stability, hydrophobicity, and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C8H2Br3F13 |
|---|---|
Poids moléculaire |
584.79 g/mol |
Nom IUPAC |
7,8,8-tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane |
InChI |
InChI=1S/C8H2Br3F13/c9-1(2(10)11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24/h1-2H |
Clé InChI |
OYZQGMGVIMWIFW-UHFFFAOYSA-N |
SMILES canonique |
C(C(Br)Br)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;phosphoric acid;chloride](/img/structure/B13768481.png)



![Benzonitrile, 2-[2-(4-chlorophenyl)ethenyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-](/img/structure/B13768503.png)



![Phosphonic acid, [3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]azo]phenyl]-](/img/structure/B13768522.png)

![3-Pyridinecarbonitrile, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B13768532.png)

